Boc-6-Ahx-OSu

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

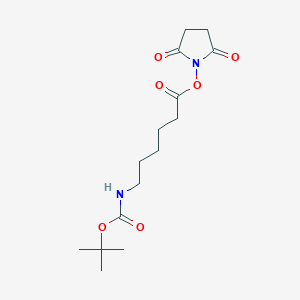

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O6/c1-15(2,3)22-14(21)16-10-6-4-5-7-13(20)23-17-11(18)8-9-12(17)19/h4-10H2,1-3H3,(H,16,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYJPSIQEEXOQLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCCC(=O)ON1C(=O)CCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10408058 | |

| Record name | Boc-6-Ahx-OSu | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10408058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51513-80-5 | |

| Record name | Boc-6-Ahx-OSu | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10408058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Boc-6-Ahx-OSu | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Boc-6-Ahx-OSu: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of N-Boc-6-aminohexanoic acid N-succinimidyl ester (Boc-6-Ahx-OSu), a widely utilized bifunctional linker in peptide synthesis, bioconjugation, and drug development. This document details its chemical structure, physicochemical properties, and provides standardized protocols for its application.

Core Chemical Identity and Properties

This compound is a derivative of 6-aminohexanoic acid, featuring a tert-butyloxycarbonyl (Boc) protecting group on the amine and an N-hydroxysuccinimide (NHS) ester at the carboxylic acid terminus. This structure allows for the controlled, sequential formation of amide bonds. The Boc group provides temporary protection of the primary amine, which can be removed under acidic conditions, while the NHS ester is a highly reactive group that readily couples with primary amines at physiological to slightly basic pH.

The 6-aminohexanoic acid (Ahx) spacer is a flexible and hydrophobic alkyl chain that can improve the solubility and bioavailability of the final conjugate, as well as reduce steric hindrance between the conjugated molecules.[1]

Chemical Structure

-

Systematic Name: 2,5-dioxopyrrolidin-1-yl 6-[(tert-butoxycarbonyl)amino]hexanoate

-

Common Synonyms: 6-(Boc-amino)caproic acid N-succinimidyl ester, 6-(Boc-amino)hexanoic acid N-succinimidyl ester[][3]

-

Molecular Formula: C₁₅H₂₄N₂O₆[3]

-

SMILES String: CC(C)(C)OC(=O)NCCCCCC(=O)ON1C(=O)CCC1=O[3]

-

InChI Key: TYJPSIQEEXOQLC-UHFFFAOYSA-N[3]

Physicochemical and Safety Data

The following tables summarize the key quantitative data for this compound.

| Identifier | Value | Reference |

| CAS Number | 51513-80-5 | [3] |

| Molecular Weight | 328.36 g/mol | [3] |

| Melting Point | 87-92 °C | [3] |

| Purity (Assay) | ≥98.0% (TLC) | [3] |

| Beilstein/REAXYS Number | 1505656 | [3] |

| PubChem Substance ID | 57647512 | [3] |

| Property | Value | Reference |

| Appearance | White to off-white solid | |

| Storage Temperature | 2-8°C | [3] |

| Reaction Suitability | Boc solid-phase peptide synthesis | [3] |

| Safety Information | Details | Reference |

| GHS Pictogram | GHS07 (Exclamation mark) | [3] |

| GHS Signal Word | Warning | [3] |

| Hazard Statement | H315 (Causes skin irritation) | [3] |

| Precautionary Statements | P264, P280, P302 + P352, P332 + P313, P362 + P364 | [3] |

| Personal Protective Equipment | Dust mask type N95 (US), Eyeshields, Gloves | [3] |

| Storage Class Code | 11 (Combustible Solids) | [3] |

| WGK | WGK 3 | [3] |

Applications in Research and Development

This compound is a versatile tool primarily used as a linker molecule. Its bifunctional nature allows for the conjugation of various molecules, including peptides, proteins, antibodies, and small molecule drugs.

Solid-Phase Peptide Synthesis (SPPS)

In Boc-based SPPS, this compound can be used to introduce a flexible spacer arm within a peptide sequence. The NHS ester allows for coupling to the free N-terminus of a resin-bound peptide, and the Boc-protected amine can be deprotected in a subsequent step to allow for further chain elongation.[3]

The general workflow for incorporating this compound into a peptide chain via SPPS is depicted below.

Bioconjugation and Drug Development

The primary application of this compound is in bioconjugation, where the NHS ester is used to couple the linker to primary amines on biomolecules such as proteins, antibodies, or peptides. This is a key step in the development of antibody-drug conjugates (ADCs) and other targeted therapeutics.[][] The Boc-protected amine can then be deprotected to allow for the attachment of a second molecule, such as a cytotoxic drug or an imaging agent.

The logical relationship for a typical bioconjugation followed by a second coupling is outlined below.

Experimental Protocols

The following is a detailed protocol for the conjugation of this compound to a protein, a common application in bioconjugation.

Protocol: Conjugation of this compound to a Protein

This protocol describes the coupling of the NHS ester of this compound to primary amines (e.g., lysine residues) on a target protein.

Materials and Reagents:

-

Protein of interest

-

This compound

-

Reaction Buffer: 0.1 M sodium phosphate buffer, pH 7.2-8.0, or 0.1 M sodium bicarbonate buffer, pH 8.3. Crucially, avoid buffers containing primary amines, such as Tris or glycine, as they will compete for reaction with the NHS ester. [5]

-

Quenching Buffer: 1 M Tris-HCl, pH 7.5, or 1 M glycine.[5]

-

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

-

Purification system (e.g., size-exclusion chromatography column, dialysis cassettes).

Experimental Workflow Diagram:

Step-by-Step Procedure:

-

Protein Preparation:

-

Dissolve the protein of interest in the Reaction Buffer to a final concentration of 1-10 mg/mL.

-

If the protein stock is in a buffer containing primary amines, perform a buffer exchange into the amine-free Reaction Buffer using dialysis or a desalting column.[5]

-

-

This compound Solution Preparation:

-

Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

-

Immediately before use, dissolve the required amount of this compound in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mg/mL).

-

-

Conjugation Reaction:

-

Calculate the volume of the this compound solution needed to achieve the desired molar excess over the protein. A 10- to 20-fold molar excess is a common starting point for optimization.[6]

-

While gently stirring or vortexing, add the this compound solution to the protein solution.

-

Incubate the reaction mixture for 1-2 hours at room temperature or for 2-4 hours at 4°C.[5]

-

-

Quenching the Reaction:

-

Purification of the Conjugate:

-

Remove unreacted this compound and the NHS byproduct using size-exclusion chromatography (SEC) or dialysis. The choice of method depends on the scale of the reaction and the stability of the protein conjugate.[5]

-

-

Characterization of the Conjugate:

-

The resulting Boc-protected conjugate can be characterized by methods such as SDS-PAGE (to observe a shift in molecular weight), HPLC, and mass spectrometry to confirm successful conjugation.

-

The Boc group on the purified conjugate can then be removed under standard acidic conditions (e.g., with trifluoroacetic acid) to expose the primary amine for subsequent conjugation steps.

References

An In-depth Technical Guide to the Synthesis of the Boc-6-Ahx-OSu Linker

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of the Boc-6-Ahx-OSu linker, a valuable tool in bioconjugation and drug development. The document details the synthetic pathway, experimental protocols, and quantitative data to facilitate its successful preparation in a laboratory setting.

Introduction

N-α-(tert-Butoxycarbonyl)-6-aminohexanoic acid N-succinimidyl ester (this compound) is a widely utilized amine-reactive crosslinker. It features a six-carbon aliphatic spacer arm (6-aminohexanoic acid, Ahx) that provides spatial separation between conjugated molecules, minimizing steric hindrance. The tert-butoxycarbonyl (Boc) protecting group on the terminal amine allows for selective deprotection under acidic conditions, enabling further derivatization. The N-hydroxysuccinimide (NHS) ester provides a reactive site for efficient and stable amide bond formation with primary amines under mild conditions. These characteristics make this compound an essential building block in peptide synthesis, the development of antibody-drug conjugates (ADCs), and the construction of proteolysis-targeting chimeras (PROTACs).[1]

Synthesis Pathway

The synthesis of this compound is a two-step process commencing from 6-aminohexanoic acid. The first step involves the protection of the primary amine with a tert-butoxycarbonyl (Boc) group. The subsequent step is the activation of the carboxylic acid group with N-hydroxysuccinimide (NHS) to form the reactive NHS ester.

Caption: Synthesis pathway of this compound from 6-aminohexanoic acid.

Experimental Protocols

Synthesis of N-α-(tert-Butoxycarbonyl)-6-aminohexanoic acid (Boc-6-Ahx-OH)

This protocol outlines the protection of the amino group of 6-aminohexanoic acid using di-tert-butyl dicarbonate (Boc anhydride).

Materials:

-

6-Aminohexanoic acid

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium hydroxide (NaOH)

-

Dioxane

-

Water

-

Ethyl acetate

-

Saturated sodium chloride solution (Brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hydrochloric acid (HCl), 1M

Procedure:

-

Dissolve 6-aminohexanoic acid (1.0 eq) in a 1:1 mixture of dioxane and 1M aqueous sodium hydroxide solution.

-

Cool the solution to 0°C in an ice bath.

-

Add di-tert-butyl dicarbonate (1.1 eq) portion-wise while maintaining the temperature at 0°C.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Concentrate the reaction mixture under reduced pressure to remove the dioxane.

-

Wash the remaining aqueous solution with ethyl acetate to remove any unreacted Boc anhydride.

-

Acidify the aqueous layer to pH 2-3 with 1M HCl at 0°C.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield Boc-6-Ahx-OH as a white solid.

Synthesis of N-α-(tert-Butoxycarbonyl)-6-aminohexanoic acid N-succinimidyl ester (this compound)

This protocol describes the activation of the carboxylic acid of Boc-6-Ahx-OH with N-hydroxysuccinimide (NHS) using dicyclohexylcarbodiimide (DCC) as a coupling agent.

Materials:

-

Boc-6-Ahx-OH[2]

-

N-Hydroxysuccinimide (NHS)

-

Dicyclohexylcarbodiimide (DCC)

-

Dichloromethane (DCM), anhydrous

-

Ethyl acetate

-

Hexane

Procedure:

-

Dissolve Boc-6-Ahx-OH (1.0 eq) and N-hydroxysuccinimide (1.1 eq) in anhydrous dichloromethane.

-

Cool the solution to 0°C in an ice bath.

-

Add a solution of dicyclohexylcarbodiimide (1.1 eq) in anhydrous dichloromethane dropwise to the reaction mixture.

-

Stir the reaction mixture at 0°C for 2 hours and then at room temperature overnight.

-

A white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash it with cold dichloromethane.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by recrystallization from an ethyl acetate/hexane mixture to afford this compound as a white crystalline solid.

Quantitative Data

The following tables summarize the key quantitative data for the synthesis of Boc-6-Ahx-OH and this compound.

Table 1: Physicochemical Properties of Reactants and Products

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |

| 6-Aminohexanoic acid | C₆H₁₃NO₂ | 131.17 | 203-205 | White crystalline powder |

| Boc-6-Ahx-OH | C₁₁H₂₁NO₄ | 231.29 | 35-40[2] | White to off-white solid[3] |

| N-Hydroxysuccinimide | C₄H₅NO₃ | 115.09 | 95-98 | White crystalline powder |

| Dicyclohexylcarbodiimide | C₁₃H₂₂N₂ | 206.33 | 34-35 | White crystals or waxy solid |

| This compound | C₁₅H₂₄N₂O₆ | 328.36 | 87-92 | White crystalline solid |

Table 2: Reaction Parameters and Yields

| Reaction Step | Starting Material | Reagents (Molar Ratio) | Solvent | Reaction Time | Reaction Temp. | Typical Yield |

| Boc Protection | 6-Aminohexanoic acid | (Boc)₂O (1.1 eq), NaOH (1.0 eq) | Dioxane/Water | 12 h | 0°C to rt | >90% |

| NHS Esterification | Boc-6-Ahx-OH | NHS (1.1 eq), DCC (1.1 eq) | Dichloromethane | 14 h | 0°C to rt | ~85-95% |

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the synthesis and purification of this compound.

Caption: Experimental workflow for the synthesis of this compound.

This in-depth guide provides the necessary information for the successful synthesis of the this compound linker. Researchers, scientists, and drug development professionals can utilize these protocols and data for their specific applications. As with any chemical synthesis, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood.

References

The 6-Aminohexanoic Acid Spacer in Boc-6-Ahx-OSu: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of spacer technology is a cornerstone of modern bioconjugation and drug design. Among the repertoire of available linkers, the 6-aminohexanoic acid (Ahx) spacer, particularly in its N-Boc-protected and N-hydroxysuccinimide-activated form (Boc-6-Ahx-OSu), offers a unique combination of flexibility, hydrophobicity, and synthetic tractability. This technical guide provides an in-depth exploration of the key features of the 6-aminohexanoic acid spacer within the this compound molecule, complete with quantitative data, detailed experimental protocols, and visual diagrams to elucidate its role in various applications.

Core Features of the 6-Aminohexanoic Acid Spacer

The 6-aminohexanoic acid spacer is a linear six-carbon alkyl chain with a terminal amino group and a carboxylic acid group.[1] This simple structure belies a set of physicochemical properties that make it an invaluable tool in the synthesis of complex biomolecules.

1. Flexibility and Conformational Freedom: The aliphatic backbone of the 6-aminohexanoic acid spacer is characterized by free rotation around its carbon-carbon single bonds. This inherent flexibility allows the molecules it connects to adopt a wide range of spatial orientations, which can be critical for optimizing binding interactions and biological activity.[2]

2. Hydrophobicity: The methylene groups of the hexanoic acid chain impart a significant degree of hydrophobicity to the spacer.[2] This property can be leveraged to modulate the solubility and cell permeability of the resulting conjugate. In some applications, this hydrophobicity can also contribute to the overall binding affinity of a molecule by engaging in hydrophobic interactions with its target.

3. Steric Hindrance Reduction: One of the most critical functions of the 6-aminohexanoic acid spacer is to mitigate steric hindrance between conjugated molecules. By physically separating two moieties, the spacer ensures that their individual biological functions are not compromised by their proximity. This is particularly important in applications such as antibody-drug conjugates (ADCs) and the development of high-affinity probes and diagnostics.[2]

4. Synthetic Versatility: The bifunctional nature of 6-aminohexanoic acid, with its terminal amine and carboxyl groups, allows for its straightforward incorporation into synthetic schemes using standard peptide chemistry. The Boc-protected amine and NHS-activated carboxyl group in this compound provide a ready-to-use reagent for efficient and specific conjugation to primary amines.

Quantitative Data

The following tables summarize key quantitative data for 6-aminohexanoic acid and its derivatives, providing a reference for experimental design and characterization.

| Compound | CAS Number | Molecular Weight ( g/mol ) | Melting Point (°C) | Assay/Purity |

| 6-Aminohexanoic Acid | 60-32-2 | 131.17 | 207-209 (dec.) | ≥98.5% |

| Boc-6-Ahx-OH | 6404-29-1 | 231.29 | 35-40 | ≥99.0% |

| This compound | 51513-80-5 | 328.36 | 87-92 | ≥98.0% (TLC) |

| Fmoc-6-Ahx-OH | 88574-06-5 | 353.42 | 115-119 | ≥97.0% (HPLC) |

Experimental Protocols

The following are detailed methodologies for key experiments involving the use of this compound.

Protocol 1: General Procedure for Conjugation of this compound to a Primary Amine-Containing Molecule

This protocol outlines the fundamental steps for reacting this compound with a molecule (e.g., a protein, peptide, or small molecule) containing a primary amine.

Materials:

-

This compound

-

Amine-containing molecule of interest

-

Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO))

-

Tertiary amine base (e.g., Diisopropylethylamine (DIEA), Triethylamine (TEA))

-

Reaction vessel

-

Stirring apparatus

-

Analytical instrumentation for reaction monitoring and product purification (e.g., HPLC, LC-MS)

Procedure:

-

Dissolution: Dissolve the amine-containing molecule in the chosen anhydrous solvent.

-

Base Addition: Add 1.5-2.0 equivalents of the tertiary amine base to the solution. This is to ensure the primary amine of the target molecule is deprotonated and thus nucleophilic.

-

Reagent Addition: Dissolve this compound in a minimal amount of the same anhydrous solvent and add it dropwise to the reaction mixture. A slight molar excess (1.1-1.5 equivalents) of this compound is typically used.

-

Reaction: Stir the reaction mixture at room temperature. The reaction time can vary from 1 to 24 hours, depending on the reactivity of the amine.

-

Monitoring: Monitor the progress of the reaction using an appropriate analytical technique (e.g., TLC, HPLC, or LC-MS) to determine the consumption of the starting materials and the formation of the product.

-

Quenching (Optional): If necessary, the reaction can be quenched by adding a small amount of a primary amine-containing reagent (e.g., ethanolamine or Tris buffer) to consume any unreacted this compound.

-

Purification: Purify the resulting Boc-6-Ahx-conjugated molecule using standard chromatographic techniques (e.g., flash chromatography, preparative HPLC).

-

Characterization: Confirm the identity and purity of the final product using analytical methods such as LC-MS and NMR.

Protocol 2: Incorporation of a 6-Aminohexanoic Acid Spacer in Solid-Phase Peptide Synthesis (SPPS) using Boc Chemistry

This protocol describes how to incorporate the 6-aminohexanoic acid spacer into a peptide sequence on a solid support using Boc-6-Ahx-OH.

Materials:

-

Peptide resin with a free N-terminal amine

-

Boc-6-Ahx-OH

-

Coupling reagent (e.g., HBTU, HATU, or DCC/HOBt)

-

Tertiary amine base (e.g., DIEA)

-

Solvents for SPPS (e.g., DMF, Dichloromethane (DCM))

-

Deprotection solution (e.g., 25-50% Trifluoroacetic acid (TFA) in DCM)

-

Washing solvents (e.g., DMF, DCM, Isopropanol)

-

Solid-phase peptide synthesis vessel

Procedure:

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes.

-

Boc Deprotection: If the N-terminus of the peptide on the resin is Boc-protected, remove the Boc group by treating the resin with the deprotection solution for 20-30 minutes.

-

Washing: Wash the resin thoroughly with DCM and DMF to remove residual acid and byproducts.

-

Neutralization: Neutralize the resin by washing with a solution of 5-10% DIEA in DMF to deprotonate the N-terminal amine.

-

Washing: Wash the resin again with DMF to remove excess base.

-

Coupling:

-

In a separate vial, dissolve Boc-6-Ahx-OH (3-4 equivalents relative to the resin loading) and the coupling reagent (e.g., HBTU, 2.9 equivalents) in DMF.

-

Add DIEA (6 equivalents) to the solution to activate the carboxylic acid of Boc-6-Ahx-OH.

-

Add the activated Boc-6-Ahx-OH solution to the resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

-

Monitoring: Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling reaction. A negative result indicates a successful coupling.

-

Washing: Wash the resin with DMF to remove unreacted reagents and byproducts.

-

Continuation of Synthesis: The peptide-resin is now ready for the next deprotection and coupling cycle to elongate the peptide chain further.

Visualizations

The following diagrams, created using the DOT language, illustrate key concepts related to the application of the 6-aminohexanoic acid spacer.

References

A Comprehensive Technical Guide to Boc-6-Ahx-OSu: Synonyms, Properties, and Applications for Researchers

For researchers, scientists, and drug development professionals, N-α-(tert-Butoxycarbonyl)-6-aminohexanoic acid N-hydroxysuccinimide ester, commonly abbreviated as Boc-6-Ahx-OSu, is a versatile bifunctional linker molecule. Its utility lies in its ability to introduce a six-carbon spacer arm, facilitating the conjugation of molecules in a controlled and efficient manner. This in-depth guide provides a comprehensive overview of its synonyms, chemical properties, and key applications, complete with experimental protocols and data visualizations.

Nomenclature and Identification: A Guide to Synonyms and Alternative Names

In scientific literature and commercial catalogs, this compound is referred to by a variety of names, which can be a source of confusion. Understanding these synonyms is crucial for effective literature searches and procurement. The systematic name for this compound is 6-[[(1,1-dimethylethoxy)carbonyl]amino]hexanoic acid 2,5-dioxo-1-pyrrolidinyl ester .

The common abbreviation, this compound, is a concatenation of its constituent parts:

-

Boc: refers to the tert-butoxycarbonyl protecting group, which masks the primary amine.

-

6-Ahx: denotes the 6-aminohexanoic acid spacer.

-

OSu: represents the N-hydroxysuccinimide ester, the reactive group for amine coupling.

Other frequently encountered synonyms and alternative names include:

-

Boc-6-aminohexanoic acid N-hydroxysuccinimide ester[1]

-

6-(Boc-amino)caproic acid N-succinimidyl ester[2]

-

6-(tert-Butoxycarbonylamino)hexanoic acid N-succinimidyl ester

-

N-Boc-6-aminohexanoic acid NHS ester

-

Boc-ε-aminocaproic acid-OSu

-

Boc-Epsilon-Ahx-OSu

Researchers should be familiar with these variations to ensure comprehensive information retrieval.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and application in experimental settings. The key properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 51513-80-5 | [1] |

| Molecular Formula | C₁₅H₂₄N₂O₆ | [1] |

| Molecular Weight | 328.36 g/mol | |

| Appearance | White solid | [1] |

| Melting Point | 89-93 °C | [1] |

| Solubility | Soluble in organic solvents such as DMSO and DMF | [3][4] |

| Storage | Store at ≤ -4 °C | [1] |

Core Applications in Research and Development

The primary utility of this compound stems from its bifunctional nature. The Boc-protected amine allows for selective deprotection and subsequent modification, while the NHS ester provides a reactive handle for covalent attachment to primary amines on target molecules such as proteins, peptides, and modified oligonucleotides.[1]

Peptide Synthesis

In solid-phase peptide synthesis (SPPS), this compound can be used to introduce a spacer arm between a peptide and a solid support or a labeling molecule. The Boc protecting group is compatible with standard Boc-SPPS protocols.

Bioconjugation and Labeling

The N-hydroxysuccinimide ester of this compound reacts efficiently with primary amines on biomolecules in a pH-dependent manner, typically between pH 7 and 9, to form stable amide bonds.[3][4] This reaction is widely used for:

-

Protein Labeling: Attaching biotin, fluorescent dyes, or other reporter molecules to proteins for detection and analysis. The 6-aminohexanoic acid spacer helps to minimize steric hindrance between the label and the protein, preserving the protein's biological activity.

-

Drug Delivery: Linking therapeutic agents to targeting moieties such as antibodies or peptides to create drug conjugates.

-

Surface Modification: Immobilizing biomolecules onto surfaces for applications in diagnostics and biomaterials.

Experimental Protocols

The following are generalized protocols for the synthesis of this compound and its application in bioconjugation. Researchers should optimize these protocols for their specific applications.

Synthesis of this compound

This protocol describes the synthesis of this compound from its precursor, Boc-6-aminohexanoic acid.

Materials:

-

Boc-6-aminohexanoic acid (Boc-6-Ahx-OH)

-

N-Hydroxysuccinimide (NHS)

-

Dicyclohexylcarbodiimide (DCC) or other carbodiimide coupling agent

-

Anhydrous Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

-

Anhydrous Dimethylformamide (DMF) (if needed for solubility)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

Dissolve Boc-6-aminohexanoic acid (1 equivalent) and N-hydroxysuccinimide (1.1 equivalents) in anhydrous DCM or EtOAc in a round-bottom flask. If solubility is an issue, a small amount of anhydrous DMF can be added.

-

Cool the solution to 0 °C in an ice bath with stirring.

-

Slowly add a solution of DCC (1.1 equivalents) in anhydrous DCM or EtOAc to the reaction mixture.

-

Stir the reaction mixture at 0 °C for 1-2 hours and then at room temperature overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, filter off the dicyclohexylurea (DCU) byproduct.

-

Wash the filtrate with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the solution and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

The crude product can be purified by recrystallization or column chromatography.

Synthesis workflow for this compound.

General Protocol for Protein Labeling with this compound

This protocol provides a general procedure for conjugating this compound to a primary amine-containing protein.

Materials:

-

Protein solution in a suitable buffer (e.g., PBS, pH 7.2-8.0)

-

This compound

-

Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting column or dialysis tubing for purification

Procedure:

-

Prepare a stock solution of this compound in anhydrous DMSO or DMF at a concentration of 10-20 mg/mL.

-

Adjust the pH of the protein solution to 7.2-8.0 if necessary.

-

Add the this compound stock solution to the protein solution with gentle stirring. The molar ratio of this compound to protein will need to be optimized, but a starting point of a 10- to 20-fold molar excess is common.

-

Incubate the reaction mixture at room temperature for 1-2 hours or at 4 °C overnight.

-

Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.

-

Purify the conjugated protein from excess reagent and byproducts using a desalting column or dialysis.

General workflow for protein labeling.

Conclusion

This compound is a valuable and versatile tool in the fields of chemical biology, drug discovery, and materials science. Its well-defined structure, commercial availability, and predictable reactivity make it an excellent choice for researchers seeking to introduce a flexible spacer and a reactive handle for bioconjugation. A thorough understanding of its nomenclature, properties, and reaction conditions is key to its successful implementation in the laboratory.

References

An In-depth Technical Guide to NHS Ester Chemistry in Boc-6-Ahx-OSu

This technical guide provides a comprehensive overview of the N-hydroxysuccinimide (NHS) ester chemistry central to the functionality of Boc-6-Ahx-OSu (Boc-6-aminohexanoic acid N-hydroxysuccinimide ester). Designed for researchers, scientists, and professionals in drug development, this document details the core principles, experimental protocols, and practical applications of this versatile bioconjugation reagent.

Introduction to this compound

This compound is a widely used crosslinking reagent in peptide synthesis and bioconjugation.[1] Its structure comprises three key components:

-

Boc (tert-butyloxycarbonyl) group: An acid-labile protecting group for the terminal amine. This group is stable under neutral or basic conditions, making it ideal for multi-step synthetic strategies where controlled deprotection is required.[]

-

6-Aminohexanoic acid (6-Ahx) spacer: A flexible and hydrophobic six-carbon linker (also known as ε-aminocaproic acid).[3][4] This spacer arm helps to minimize steric hindrance between the conjugated molecules.

-

N-hydroxysuccinimide (NHS) ester: A reactive group that readily couples with primary amines to form stable amide bonds.[5][6]

This combination of a protected amine, a flexible spacer, and a reactive ester makes this compound a valuable tool for introducing a linker with a terminal-protected amine onto proteins, peptides, and other biomolecules.[1]

The Core Chemistry: NHS Ester Reaction with Primary Amines

The fundamental reaction involves the nucleophilic attack of an unprotonated primary amine on the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.[5][7] This bioconjugation strategy is highly effective and is a cornerstone of many applications, including the development of antibody-drug conjugates (ADCs) and fluorescently labeled proteins.[5][7]

Critical Reaction Parameters

The efficiency of the NHS ester-amine coupling is significantly influenced by several factors, most notably pH. The reaction is typically carried out in a pH range of 7.2 to 9.0.[5][8]

-

Low pH (<7): At acidic pH, primary amines are predominantly protonated (-NH₃⁺), rendering them non-nucleophilic and significantly slowing down the desired reaction.[7]

-

Optimal pH (7.2-8.5): In this range, a sufficient concentration of deprotonated primary amines is available for efficient reaction with the NHS ester.[8][9]

-

High pH (>9.0): While the concentration of nucleophilic amines is high, the rate of hydrolysis of the NHS ester also increases dramatically, leading to a lower overall conjugation efficiency.[7][9]

Temperature is another important parameter. The reaction can be performed at temperatures ranging from 4°C to room temperature.[7] Lower temperatures can be used to slow down the competing hydrolysis reaction, especially during longer incubation times.

Quantitative Data Summary

The stability of the NHS ester is a critical consideration for successful bioconjugation. The following tables summarize key quantitative data regarding the properties of this compound and the stability of NHS esters in aqueous solutions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Synonyms | Boc-6-aminocaproic acid N-hydroxysuccinimide ester, Boc-ε-Ahx-OSu | [1] |

| CAS Number | 51513-80-5 | [1] |

| Molecular Formula | C₁₅H₂₄N₂O₆ | [1] |

| Molecular Weight | 328.36 g/mol | [10][11] |

| Appearance | White to off-white solid | [1][12] |

| Melting Point | 86-93 °C | [1][12] |

| Purity | ≥ 98% | [1] |

| Storage Conditions | ≤ -4 °C to 8°C | [1][10][12] |

Table 2: Stability of NHS Esters as a Function of pH and Temperature

| pH | Temperature (°C) | Half-life of NHS Ester | Reference |

| 7.0 | 0 | 4-5 hours | [7][8] |

| 7.0 | Ambient | ~7 hours | [7] |

| 8.0 | 4 | ~1 hour | [7] |

| 8.5 | Room Temperature | 125-180 minutes | [7] |

| 8.6 | 4 | 10 minutes | [7][8] |

| 9.0 | Room Temperature | Minutes | [7] |

Experimental Protocols

This section provides a detailed methodology for a typical bioconjugation experiment involving the labeling of a protein with this compound.

Materials and Reagents

-

This compound

-

Protein or other amine-containing molecule to be labeled

-

Reaction Buffer: Phosphate-buffered saline (PBS), sodium bicarbonate, sodium phosphate, or HEPES buffer at pH 7.2-8.5. Crucially, avoid buffers containing primary amines such as Tris or glycine. [7]

-

Organic Solvent (optional): Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) for dissolving this compound if it is not readily soluble in the reaction buffer.[9]

-

Quenching Solution: 1 M Tris-HCl or glycine, pH ~8.0.

-

Purification System: Size-exclusion chromatography (e.g., a desalting column) or dialysis equipment.

Step-by-Step Procedure

-

Preparation of Reagents:

-

Dissolve the protein to be labeled in the chosen reaction buffer to a final concentration typically in the range of 1-10 mg/mL.

-

Prepare a stock solution of this compound by dissolving it in a minimal amount of anhydrous DMF or DMSO.[9] This should be done immediately before use, as NHS esters are susceptible to hydrolysis.

-

-

Conjugation Reaction:

-

Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution.[7] The optimal molar ratio may need to be determined empirically.

-

Ensure the final concentration of the organic solvent in the reaction mixture is kept below 10% to prevent protein denaturation.[7]

-

Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2 hours to overnight.[7] The choice of time and temperature depends on the stability of the protein and the desired degree of labeling.

-

-

Quenching the Reaction:

-

Purification of the Conjugate:

-

Remove unreacted this compound, the NHS byproduct, and the quenching reagent by size-exclusion chromatography (e.g., a desalting column) or by dialysis against an appropriate buffer.[7]

-

-

Characterization of the Conjugate:

-

The degree of labeling can be determined using various analytical techniques, such as mass spectrometry (to measure the mass shift upon conjugation) or by cleaving the Boc group and quantifying the released amine.

-

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for a bioconjugation experiment using this compound.

Applications in Drug Development

The unique properties of this compound make it a valuable reagent in various aspects of drug discovery and development.

-

Peptide Synthesis: It serves as a building block for creating complex peptides with specific functionalities.[1][13] The Boc group allows for selective deprotection and further modification.

-

Antibody-Drug Conjugates (ADCs): The linker can be used to attach cytotoxic drugs to antibodies, enabling targeted delivery to cancer cells.[5]

-

PROTACs (Proteolysis Targeting Chimeras): this compound can be used in the synthesis of PROTAC linkers, which bring a target protein and an E3 ubiquitin ligase into proximity to induce protein degradation.[14][15]

-

Biomolecule Immobilization: It is used to attach proteins, peptides, or other biomolecules to surfaces for applications in diagnostics and screening assays.[1]

References

- 1. chemimpex.com [chemimpex.com]

- 3. The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element [mdpi.com]

- 5. nbinno.com [nbinno.com]

- 6. glenresearch.com [glenresearch.com]

- 7. benchchem.com [benchchem.com]

- 8. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 9. lumiprobe.com [lumiprobe.com]

- 10. This compound = 98.0 TLC 51513-80-5 [sigmaaldrich.com]

- 11. This compound = 98.0 TLC 51513-80-5 [sigmaaldrich.com]

- 12. 6-(BOC-AMINO)CAPROIC ACID N-SUCCINIMIDYL ESTER CAS#: 51513-80-5 [amp.chemicalbook.com]

- 13. chemimpex.com [chemimpex.com]

- 14. Boc-6-aminohexanoic acid, 6404-29-1 | BroadPharm [broadpharm.com]

- 15. medchemexpress.com [medchemexpress.com]

The Versatility of Boc-6-Ahx-OSu: A Technical Guide to its Applications in Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-6-Ahx-OSu, or 6-(Boc-amino)hexanoic acid N-succinimidyl ester, is a widely utilized amine-reactive linker in the fields of bioconjugation, peptide synthesis, and drug development. Its structure, featuring a tert-butyloxycarbonyl (Boc) protected amine and an N-hydroxysuccinimide (NHS) ester, provides a versatile tool for covalently attaching a 6-aminohexanoic acid (6-Ahx) spacer arm to various molecules. This guide provides an in-depth review of the applications of this compound, complete with experimental protocols, quantitative data considerations, and workflow visualizations to aid researchers in its effective implementation.

The 6-Ahx component serves as a flexible and hydrophobic spacer, which can be critical for maintaining the biological activity of the conjugated molecules by reducing steric hindrance. The Boc protecting group ensures the amine functionality remains unreactive until its desired deprotection, typically under acidic conditions, allowing for orthogonal conjugation strategies. The NHS ester provides a highly efficient means of reacting with primary amines on biomolecules such as proteins, peptides, and antibodies to form stable amide bonds.

Core Applications of this compound

The primary applications of this compound revolve around its ability to introduce a protected amino group via a spacer arm. This functionality is leveraged in several key areas of research and development:

-

Peptide Synthesis: this compound is used to incorporate a 6-aminohexanoic acid linker into peptides during solid-phase peptide synthesis (SPPS). This can be used to create cyclic peptides, introduce labels, or synthesize peptide-drug conjugates.

-

Antibody-Drug Conjugates (ADCs): In the development of ADCs, this compound can be used to attach a linker to the antibody, providing a subsequent point of attachment for a cytotoxic payload after deprotection of the Boc group.

-

PROTACs (Proteolysis Targeting Chimeras): this compound serves as a building block for the synthesis of PROTACs, which are heterobifunctional molecules that induce targeted protein degradation. The 6-Ahx linker can connect the target protein-binding ligand to the E3 ligase-binding ligand.

-

Surface Functionalization: Nanoparticles and other material surfaces can be functionalized with this compound to introduce protected amine groups. These can then be deprotected to allow for the covalent attachment of biomolecules for applications in diagnostics, drug delivery, and biomaterials.

-

Bioconjugation and Labeling: It is used for the modification of proteins and other biomolecules to introduce a terminal amine for further conjugation with other molecules such as fluorescent dyes, biotin, or drugs.

Quantitative Data in this compound Applications

The efficiency and success of conjugation reactions involving this compound are assessed through various quantitative measures. While specific data is highly dependent on the reactants and reaction conditions, the following tables outline the key parameters that should be determined.

Table 1: Key Parameters in Antibody-Drug Conjugate (ADC) Synthesis

| Parameter | Description | Typical Method of Determination |

| Drug-to-Antibody Ratio (DAR) | The average number of drug molecules conjugated to a single antibody. An optimal DAR is crucial for efficacy and safety, typically ranging from 2 to 4.[1] | Hydrophobic Interaction Chromatography (HIC-HPLC), Mass Spectrometry (MS)[][] |

| Conjugation Yield (%) | The percentage of the antibody that is successfully conjugated with the linker and/or drug. | UV-Vis Spectroscopy, HPLC |

| Purity (%) | The percentage of the final ADC product that is free from unconjugated antibody, free drug, and other impurities. | Size Exclusion Chromatography (SEC-HPLC), RP-HPLC |

| Stability | The stability of the linker-drug bond in circulation, often assessed by measuring drug deconjugation over time in plasma or serum.[4] | Affinity Capture LC-MS[4] |

Table 2: Key Parameters in PROTAC Performance

| Parameter | Description | Typical Method of Determination |

| DC50 (nM) | The concentration of the PROTAC that results in 50% degradation of the target protein.[5] | Western Blot, In-Cell ELISA, Mass Spectrometry-based proteomics |

| Dmax (%) | The maximum percentage of target protein degradation that can be achieved with the PROTAC.[5] | Western Blot, In-Cell ELISA, Mass Spectrometry-based proteomics |

| Cellular Permeability | The ability of the PROTAC to cross the cell membrane and reach its intracellular target. | Cellular uptake assays, Parallel Artificial Membrane Permeability Assay (PAMPA) |

| Ternary Complex Formation | The ability of the PROTAC to bring the target protein and the E3 ligase together to form a productive complex. | Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), Co-immunoprecipitation |

Table 3: Key Parameters in Solid-Phase Peptide Synthesis (SPPS)

| Parameter | Description | Typical Method of Determination |

| Coupling Efficiency (%) | The percentage of the free amine groups on the resin that have successfully reacted with the incoming amino acid or linker. | Ninhydrin (Kaiser) Test, Chloranil Test |

| Overall Yield (%) | The final yield of the purified peptide relative to the initial loading of the first amino acid on the resin. | Gravimetric analysis after purification |

| Purity (%) | The percentage of the desired peptide in the crude or purified product. | RP-HPLC, Mass Spectrometry (MS)[4] |

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound and related compounds. These protocols are intended as a guide and may require optimization for specific applications.

Protocol 1: General Procedure for Labeling a Protein with this compound

This protocol describes the conjugation of this compound to primary amines (e.g., lysine residues) on a protein.

Materials:

-

Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

-

This compound

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Desalting column (e.g., Sephadex G-25)

-

Reaction buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0

Procedure:

-

Protein Preparation: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.

-

Linker Preparation: Prepare a stock solution of this compound in anhydrous DMF or DMSO at a concentration of 10-50 mM immediately before use.

-

Conjugation Reaction:

-

Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should be kept below 10% (v/v) to maintain protein stability.

-

Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2-4 hours with gentle stirring.

-

-

Purification:

-

Remove the excess, unreacted this compound and byproducts by passing the reaction mixture through a desalting column pre-equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).

-

Collect the protein-containing fractions.

-

-

Characterization:

-

Confirm the successful conjugation and determine the degree of labeling using techniques such as MALDI-TOF mass spectrometry, which will show an increase in mass corresponding to the number of attached Boc-6-Ahx moieties.

-

Protocol 2: Boc Deprotection of a Boc-6-Ahx-Conjugated Molecule

This protocol describes the removal of the Boc protecting group to expose the primary amine.

Materials:

-

Boc-6-Ahx-conjugated molecule

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM), anhydrous

-

Scavenger (optional, e.g., triisopropylsilane (TIS) or water, especially if other acid-labile groups are present)

-

Diethyl ether, cold

-

Nitrogen or argon gas

Procedure:

-

Reaction Setup: Dissolve the dry Boc-6-Ahx-conjugated molecule in anhydrous DCM in a round-bottom flask.

-

Deprotection:

-

Add TFA to the solution to a final concentration of 20-50% (v/v). If scavengers are used, they should be added to the TFA before adding to the reaction mixture (e.g., TFA/DCM/TIS 50:45:5).

-

Stir the reaction at room temperature for 30-60 minutes. The progress of the reaction can be monitored by TLC or LC-MS.

-

-

Work-up:

-

Remove the solvent and excess TFA under a stream of nitrogen or by rotary evaporation.

-

Add cold diethyl ether to the residue to precipitate the deprotected product.

-

Centrifuge or filter to collect the precipitate.

-

Wash the precipitate with cold diethyl ether.

-

Dry the final product under vacuum.

-

-

Characterization: Confirm the complete removal of the Boc group by mass spectrometry (a mass decrease of 100.12 Da).

Protocol 3: Solid-Phase Peptide Synthesis (SPPS) Incorporating a 6-Ahx Linker

This protocol outlines the incorporation of a 6-Ahx linker into a peptide using Boc-6-Ahx-OH (the carboxylic acid form, which is then activated in situ) in a standard Boc-SPPS workflow.

Materials:

-

Boc-protected amino acid-loaded resin (e.g., Merrifield or PAM resin)

-

Boc-6-Ahx-OH

-

Coupling reagents (e.g., HBTU, HATU, or DIC/HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Deprotection solution: 50% TFA in DCM[6]

-

Neutralization solution: 10% DIPEA in DCM

-

Solvents: DMF, DCM, Isopropanol (IPA)

Procedure (One Coupling Cycle):

-

Resin Swelling: Swell the resin in DCM for 30 minutes, followed by DMF for 30 minutes.

-

Boc Deprotection:

-

Treat the resin with 50% TFA in DCM for 5 minutes (pre-wash).

-

Treat again with 50% TFA in DCM for 20-30 minutes to remove the Boc group.[6]

-

Wash the resin with DCM (3x) and IPA (2x).

-

-

Neutralization:

-

Wash the resin with DCM (3x).

-

Treat the resin with 10% DIPEA in DCM (2x for 5 minutes each).

-

Wash the resin with DCM (3x) and DMF (3x).

-

-

Coupling:

-

In a separate vessel, pre-activate Boc-6-Ahx-OH (3 equivalents relative to resin loading) with a coupling reagent (e.g., HBTU, 2.9 equivalents) and DIPEA (6 equivalents) in DMF.

-

Add the activated linker solution to the resin.

-

Agitate the mixture at room temperature for 1-2 hours.

-

-

Washing: Wash the resin with DMF (3x) and DCM (3x).

-

Confirmation of Coupling: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates complete coupling). If the test is positive, repeat the coupling step.

-

Repeat: Continue with the standard SPPS cycles to elongate the peptide chain.

Visualizing Workflows with Graphviz

The following diagrams, generated using the DOT language, illustrate key workflows involving this compound.

General Protein Labeling Workflow

Caption: Workflow for protein labeling with this compound and subsequent Boc deprotection.

PROTAC Synthesis Workflow (Conceptual)

Caption: A conceptual workflow for the synthesis of a PROTAC using this compound.

Conclusion

This compound is a valuable and versatile chemical tool for researchers in a multitude of scientific disciplines. Its ability to introduce a protected amine via a flexible spacer arm makes it an essential reagent for the synthesis of complex biomolecules and functionalized materials. While the specific outcomes of its use are highly dependent on the application, the protocols and quantitative considerations outlined in this guide provide a solid foundation for its successful implementation in the laboratory. As the fields of targeted therapeutics and biomaterials continue to advance, the applications of well-designed linkers like this compound are expected to expand further.

References

The Architect of Molecular Bridges: A Technical Guide to Boc-6-Ahx-OSu Crosslinking

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of bioconjugation and drug development, the ability to selectively and stably link molecules is paramount. Boc-6-Ahx-OSu, a heterobifunctional crosslinker, has emerged as a powerful tool for creating these molecular bridges. This in-depth technical guide elucidates the fundamental principles of using this compound, offering a comprehensive overview of its mechanism of action, detailed experimental protocols, and key applications.

Core Principles: Unpacking the Functionality of this compound

This compound, chemically known as N-succinimidyl 6-(tert-butoxycarbonylamino)hexanoate, is a molecule meticulously designed with three key components:

-

N-hydroxysuccinimide (NHS) Ester: This highly reactive group is the cornerstone of the crosslinker's functionality. It readily reacts with primary amines (-NH2), which are abundantly present on biomolecules like proteins (at the N-terminus and on lysine residues), to form stable and irreversible amide bonds.[1][2][3] This reaction proceeds optimally under physiological to slightly alkaline conditions (pH 7.2-8.5).[1][3]

-

6-Aminohexanoic Acid (6-Ahx) Spacer: This six-carbon aliphatic chain serves as a flexible and hydrophobic spacer arm.[1][2] The length and flexibility of the Ahx linker can be crucial in overcoming steric hindrance between the molecules being conjugated, allowing for efficient interaction. Its hydrophobic nature can also influence the properties of the final conjugate.[1]

-

tert-Butoxycarbonyl (Boc) Protecting Group: The Boc group temporarily masks a primary amine at one end of the 6-Ahx spacer. This protecting group is stable under the conditions required for the NHS ester reaction but can be readily removed under mild acidic conditions, such as with trifluoroacetic acid (TFA), to reveal a free amine for subsequent conjugation steps.[4][] This "orthogonality" is a key advantage, enabling sequential and controlled bioconjugation.

The interplay of these three components allows for a two-step conjugation strategy, providing researchers with precise control over the assembly of complex biomolecular architectures.

Quantitative Data: A Snapshot of Performance

While specific kinetic data for this compound is not extensively published, the following tables summarize typical performance characteristics for its reactive moieties based on general knowledge of NHS esters and Boc protecting groups.

Table 1: Typical Reaction Parameters for NHS Ester Conjugation

| Parameter | Typical Value/Condition | Notes |

| Optimal pH Range | 7.2 - 8.5 | Balances amine reactivity and NHS ester stability.[1][3] |

| Reaction Time | 30 minutes - 2 hours | Dependent on temperature and concentration. |

| Reaction Temperature | 4°C to Room Temperature | Lower temperatures can minimize non-specific reactions. |

| Molar Ratio (Crosslinker:Molecule) | 5:1 to 20:1 | Optimization is crucial for desired degree of labeling. |

| Competing Reaction | Hydrolysis of NHS ester | Rate increases with higher pH.[1] |

Table 2: Common Conditions for Boc Deprotection

| Reagent | Concentration | Solvent | Typical Time | Notes |

| Trifluoroacetic Acid (TFA) | 20-50% | Dichloromethane (DCM) | 30 minutes - 2 hours | A very common and efficient method.[4] |

| Hydrochloric Acid (HCl) | 4M | Dioxane or Ethyl Acetate | 1 - 4 hours | An alternative to TFA. |

| Formic Acid | 70-90% | Water or DCM | 12 - 24 hours | A milder acidic condition. |

Experimental Protocols: Harnessing the Power of this compound

The following are detailed methodologies for key applications of this compound.

Protocol 1: Two-Step Labeling of a Protein

This protocol describes the process of first conjugating a small molecule containing a primary amine to this compound and then coupling the resulting conjugate to a protein.

Materials:

-

This compound

-

Amine-containing small molecule (e.g., a fluorescent dye)

-

Target protein with accessible primary amines

-

Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Deprotection Solution: 50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Desalting column or dialysis cassette

Methodology:

Step 1: Reaction of this compound with the Amine-Containing Small Molecule

-

Dissolve this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL.

-

Dissolve the amine-containing small molecule in the reaction buffer.

-

Add a 5 to 10-fold molar excess of the this compound solution to the small molecule solution.

-

Incubate the reaction for 1-2 hours at room temperature with gentle stirring.

-

Purify the Boc-6-Ahx-small molecule conjugate using reverse-phase HPLC.

Step 2: Deprotection of the Boc Group

-

Lyophilize the purified conjugate from Step 1.

-

Dissolve the dried conjugate in the deprotection solution.

-

Incubate for 30-60 minutes at room temperature.

-

Remove the TFA and DCM under a stream of nitrogen or by rotary evaporation.

Step 3: Conjugation to the Target Protein

-

Immediately dissolve the deprotected and activated small molecule in the reaction buffer.

-

Add the activated small molecule solution to the target protein solution at a 10 to 20-fold molar excess.

-

Incubate for 2 hours at room temperature or 4 hours at 4°C.

-

Stop the reaction by adding the quenching buffer to a final concentration of 50 mM and incubate for 15 minutes.

-

Remove excess, unreacted label by passing the solution through a desalting column or by dialysis.

Protocol 2: Preparation of an Antibody-Drug Conjugate (ADC) Linker

This protocol outlines the initial step in creating an ADC by attaching this compound to a cytotoxic drug that has a primary amine.

Materials:

-

This compound

-

Amine-containing cytotoxic drug

-

Anhydrous DMF or DMSO

-

Reaction Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.4

-

Antibody to be conjugated

Methodology:

-

Dissolve the amine-containing cytotoxic drug in anhydrous DMF or DMSO.

-

Dissolve this compound in anhydrous DMF or DMSO.

-

Add a 1.5-fold molar excess of this compound to the drug solution.

-

Stir the reaction at room temperature for 4-6 hours, monitoring by TLC or LC-MS.

-

Once the reaction is complete, the resulting Boc-protected linker-drug conjugate can be purified by chromatography.

-

The Boc group is then deprotected using standard acidic conditions (e.g., TFA in DCM) to yield the amine-reactive linker-drug.

-

The purified linker-drug, now with a free amine, can be activated (e.g., by converting the carboxylic acid to an NHS ester) and then conjugated to the antibody.

Visualizing the Workflow: From Concept to Conjugate

The following diagrams, generated using Graphviz, illustrate the logical flow of using this compound in two prominent applications.

Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis using this compound.

Caption: Workflow for PROTAC synthesis using this compound as a linker.

Conclusion: A Versatile Tool for Molecular Innovation

This compound stands as a testament to the power of rational chemical design in advancing biological and pharmaceutical research. Its unique combination of a reactive NHS ester, a flexible spacer, and a cleavable protecting group provides a robust and versatile platform for the controlled assembly of complex biomolecular conjugates. From the development of targeted cancer therapies to the fundamental study of protein interactions, this compound offers researchers an invaluable tool to build the molecular bridges that drive scientific discovery. As with any chemical reagent, careful optimization of reaction conditions is crucial to achieving the desired outcome while maintaining the integrity of the biological molecules involved.

References

Methodological & Application

Application Note: Boc-6-Ahx-OSu for Primary Amine Labeling

Introduction

Boc-6-Ahx-OSu (6-(Boc-amino)hexanoic acid N-succinimidyl ester) is a valuable reagent for the modification of primary amines in peptides, proteins, and other biomolecules. This reagent introduces a 6-aminohexanoic acid (Ahx) linker, which provides a flexible spacer arm, coupled with a tert-butyloxycarbonyl (Boc) protecting group. The N-hydroxysuccinimide (NHS) ester moiety reacts efficiently with primary amines, such as the N-terminus of a peptide or the epsilon-amino group of a lysine residue, to form a stable amide bond.[1][2][3] This modification is useful for a variety of applications in drug development and research, including the creation of bioconjugates, alteration of peptide hydrophobicity, and protection of specific amine groups during synthesis.

The Boc protecting group can be subsequently removed under acidic conditions, revealing a primary amine that can be used for further conjugation or modification. The Ahx linker serves to distance the attached molecule from the peptide backbone, which can help to preserve the biological activity of the labeled molecule.

Principle of the Reaction

The labeling reaction is based on the nucleophilic attack of a deprotonated primary amine on the carbonyl carbon of the NHS ester of this compound. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct.[3] The reaction is highly dependent on the pH of the reaction buffer. An alkaline pH is necessary to ensure that the target primary amines are in their deprotonated, nucleophilic state.[1][2] However, at excessively high pH, the NHS ester is prone to hydrolysis, which reduces the labeling efficiency.[2][4] Therefore, maintaining an optimal pH is critical for a successful conjugation.

Experimental Protocols

Materials and Reagents

-

Peptide or protein with at least one primary amine

-

This compound (MW: 328.36 g/mol )[5]

-

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)[6]

-

Reaction Buffer: 0.1 M Sodium Bicarbonate Buffer (pH 8.3) or 0.1 M Phosphate Buffer (pH 8.3).[2][6] Note: Avoid buffers containing primary amines, such as Tris, as they will compete with the labeling reaction.[3][6]

-

Quenching Buffer (Optional): 1 M Tris-HCl (pH 7.4)[7]

-

Purification system (e.g., size-exclusion chromatography column, reverse-phase HPLC)[4]

-

Analytical instruments (e.g., UV-Vis spectrophotometer, mass spectrometer, HPLC)

Protocol for Labeling a Peptide with this compound

This protocol is a general guideline and may require optimization for your specific peptide and application.

1. Preparation of Reagents

-

Peptide Solution: Dissolve the peptide in the Reaction Buffer at a concentration of 1-10 mg/mL.[4] If the peptide is already in a buffer containing primary amines, it must be exchanged into the appropriate Reaction Buffer using dialysis or a desalting column.[4]

-

This compound Stock Solution: Immediately before use, prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO or DMF.[6] NHS esters are moisture-sensitive, so it is important to use an anhydrous solvent and to not store the stock solution for extended periods.[6]

2. Calculation of Reagent Molar Ratio

To achieve efficient labeling, a molar excess of this compound is typically used. A starting point of a 10 to 20-fold molar excess of the labeling reagent to the peptide is recommended.[4][6]

Formula for calculating the mass of this compound:

Massthis compound (mg) = (Molar Excess) x (MassPeptide (mg) / MWPeptide (Da)) x MWthis compound (Da)

3. Labeling Reaction

-

Add the calculated volume of the this compound stock solution to the peptide solution while gently vortexing. The volume of the organic solvent (DMSO or DMF) should not exceed 10% of the total reaction volume.[6]

-

Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.[2][4] The optimal reaction time may need to be determined empirically.

4. Quenching the Reaction (Optional)

To stop the labeling reaction, add the Quenching Buffer to a final concentration of 50-100 mM.[7] Incubate for an additional 30 minutes at room temperature.[6]

5. Purification of the Labeled Peptide

It is crucial to remove unreacted this compound and the NHS byproduct from the labeled peptide.

-

Size-Exclusion Chromatography (SEC): This is a common method for separating the labeled peptide from smaller molecules. Use a desalting column (e.g., Sephadex G-25) equilibrated with a suitable buffer for your downstream application.[4]

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC can also be used for purification and will provide a higher purity product.[6]

6. Analysis and Characterization

-

UV-Vis Spectrophotometry: If the peptide has a chromophore, changes in the UV-Vis spectrum can indicate successful labeling.

-

Mass Spectrometry (e.g., MALDI-TOF or ESI-MS): Confirm the successful conjugation and determine the molecular weight of the labeled peptide.[6]

-

HPLC: Analyze the purity of the final product.

Data Presentation

Table 1: Recommended Reaction Conditions for this compound Labeling

| Parameter | Recommended Range | Notes |

| pH | 7.2 - 8.5 | Optimal pH is typically 8.3-8.5 to balance amine reactivity and NHS ester hydrolysis.[3][4] |

| Buffer | Amine-free buffers (e.g., 0.1 M sodium bicarbonate, 0.1 M phosphate) | Avoid buffers containing primary amines like Tris.[2][6] |

| Molar Ratio (this compound : Peptide) | 10:1 to 20:1 | A molar excess is recommended to drive the reaction to completion.[4][6] |

| Reaction Temperature | Room Temperature or 4°C | Incubation at 4°C for longer periods can be beneficial for sensitive peptides.[4] |

| Reaction Time | 1-4 hours (Room Temperature) or Overnight (4°C) | Optimal time may vary depending on the reactivity of the peptide.[2][4] |

Table 2: Troubleshooting Guide

| Issue | Possible Cause | Suggested Solution |

| Low Labeling Efficiency | Incorrect pH of the reaction buffer. | Verify the pH of the reaction buffer is between 8.0 and 8.5. |

| Hydrolysis of this compound. | Prepare the this compound stock solution immediately before use in an anhydrous solvent. | |

| Presence of primary amines in the buffer. | Ensure an amine-free buffer is used for the reaction. | |

| Insufficient molar excess of the labeling reagent. | Increase the molar ratio of this compound to the peptide. | |

| Precipitation during reaction | Low solubility of the peptide or the labeled product. | Decrease the concentration of the peptide. Add a small amount of organic co-solvent (ensure it doesn't exceed 10% of the total volume). |

| Multiple Labeled Species | Multiple primary amines on the peptide. | Reduce the molar excess of this compound to favor mono-labeling. Optimize the reaction time. |

Visualizations

Caption: Chemical reaction of this compound with a primary amine.

Caption: Workflow for this compound peptide labeling.

References

- 1. benchchem.com [benchchem.com]

- 2. lumiprobe.com [lumiprobe.com]

- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 4. benchchem.com [benchchem.com]

- 5. This compound = 98.0 TLC 51513-80-5 [sigmaaldrich.com]

- 6. benchchem.com [benchchem.com]

- 7. resources.tocris.com [resources.tocris.com]

A Comprehensive Guide to Utilizing Boc-6-Ahx-OSu in Solid-Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

Boc-6-Ahx-OSu, also known as 6-(Boc-amino)caproic acid N-succinimidyl ester, is a valuable bifunctional reagent employed in solid-phase peptide synthesis (SPPS) to introduce a flexible, hydrophilic spacer arm. The 6-aminohexanoic acid (6-Ahx) linker, a six-carbon chain, can be strategically incorporated into a peptide sequence to modify its structural and biological properties. This modification can enhance solubility, facilitate the attachment of reporter groups (such as fluorophores or biotin), or create distance between a peptide and a conjugated molecule to preserve biological activity.

The tert-butyloxycarbonyl (Boc) protecting group on the amine of the 6-Ahx linker is compatible with the Boc/Bzl strategy of SPPS. The N-hydroxysuccinimide (NHS) ester (OSu) provides a highly reactive group for efficient coupling to the free N-terminal amine of a resin-bound peptide.

Key Applications of this compound in SPPS

-

Introduction of a Flexible Spacer: The hexanoic acid backbone provides a flexible linker within a peptide sequence, which can be crucial for maintaining the desired conformation and biological activity of the peptide, especially in the design of peptide-based drugs.[1]

-

Enhancement of Hydrophobicity: The aliphatic nature of the 6-Ahx linker can increase the overall hydrophobicity of a peptide, which can be advantageous for specific applications such as improving interactions with hydrophobic receptors or enhancing membrane permeability.[1]

-

Site for Conjugation: The Boc-protected amine can be deprotected at a later stage to allow for the site-specific attachment of various molecules, including polyethylene glycol (PEG), cytotoxic drugs, or imaging agents.

-

Prevention of Enzymatic Degradation: The incorporation of non-natural amino acids like 6-Ahx can increase the peptide's resistance to enzymatic degradation, thereby prolonging its in vivo half-life.

Experimental Protocols

This section provides a detailed, step-by-step guide for the incorporation of this compound at the N-terminus of a peptide chain during Boc-SPPS.

Materials and Reagents

-

Peptide-resin with a free N-terminal amine

-

This compound

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Diisopropylethylamine (DIEA), peptide synthesis grade

-

Trifluoroacetic acid (TFA), peptide synthesis grade

-

Scavengers (e.g., triisopropylsilane (TIS), water, phenol, thioanisole)

-

Diethyl ether, cold

-

Kaiser (ninhydrin) test kit

-

HPLC grade acetonitrile and water

-

Mass spectrometer

Protocol 1: On-Resin Coupling of this compound

This protocol describes the coupling of this compound to the N-terminus of a peptide chain synthesized on a solid support using the Boc/Bzl strategy.

-

Resin Preparation:

-

Swell the peptide-resin (1 equivalent) with a free N-terminus in DMF for 30-60 minutes in a reaction vessel.

-

Wash the resin with DMF (3 x 10 mL/g resin).

-

-

Coupling Reaction:

-

Dissolve this compound (2-3 equivalents relative to the resin substitution) in DMF.

-

Add the this compound solution to the swollen resin.

-

Add DIEA (1-2 equivalents) to the reaction mixture to act as a non-nucleophilic base.

-

Agitate the mixture at room temperature for 2-4 hours. The reaction can be performed at a pH of 7.2 to 8.5.[2]

-

-

Monitoring the Coupling Reaction:

-

Perform a qualitative Kaiser (ninhydrin) test to monitor the disappearance of the free primary amine.[3] A negative result (yellow to brown beads) indicates the completion of the coupling reaction.

-

If the Kaiser test is positive after 4 hours, the coupling step can be repeated with fresh reagents.

-

-

Washing:

-

Once the coupling is complete, drain the reaction solution.

-

Wash the resin thoroughly with DMF (3 x 10 mL/g resin) and then with DCM (3 x 10 mL/g resin) to remove any unreacted reagents and byproducts.

-

Protocol 2: Deprotection of the Boc Group from the 6-Ahx Linker

This step is necessary if further modifications are to be made at the newly introduced primary amine or if it is the final N-terminal residue.

-

Resin Preparation:

-

Wash the resin-bound peptide with the coupled Boc-6-Ahx linker with DCM (3 x 10 mL/g resin).

-

-

Boc Deprotection:

-

Treat the resin with a solution of 50% TFA in DCM (10 mL/g resin).

-

Perform a short pre-wash for 1-2 minutes, followed by a longer deprotection step of 20-30 minutes with agitation.

-

Drain the TFA solution.

-

-

Washing and Neutralization:

-

Wash the resin thoroughly with DCM (3 x 10 mL/g resin) to remove residual TFA.

-

Neutralize the resulting trifluoroacetate salt by washing the resin with a 10% solution of DIEA in DCM (2 x 5 mL/g resin for 2 minutes each).

-

Wash the resin again with DCM (3 x 10 mL/g resin) and DMF (3 x 10 mL/g resin).

-

Protocol 3: Cleavage of the Peptide from the Resin

The final step involves cleaving the peptide from the solid support and removing the side-chain protecting groups. The choice of cleavage cocktail depends on the amino acid composition of the peptide.

-

Resin Preparation:

-

Wash the final peptide-resin with DCM and dry it thoroughly under vacuum.

-

-

Cleavage Reaction:

-

Place the dried peptide-resin in a suitable reaction vessel.

-

Add the appropriate cleavage cocktail. For most peptides, "Reagent K" is a robust choice.[4]

-

Reagent K Composition: TFA/water/phenol/thioanisole/1,2-ethanedithiol (82.5:5:5:5:2.5, v/v).

-

Stir the mixture at room temperature for 2-4 hours.

-

-

Peptide Precipitation and Isolation:

-

Filter the resin and collect the filtrate.

-

Wash the resin with a small amount of fresh TFA.

-

Combine the filtrates and precipitate the crude peptide by adding cold diethyl ether (10 times the volume of the filtrate).

-

Cool the mixture at -20°C for at least 1 hour to maximize precipitation.

-

Centrifuge the mixture and decant the ether.

-

Wash the peptide pellet with cold diethyl ether two more times.

-

Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

-

Protocol 4: Purification and Analysis

-

Purification:

-

Purify the crude peptide using reversed-phase high-performance liquid chromatography (RP-HPLC).[5]

-

Use a C18 column and a gradient of acetonitrile in water, both containing 0.1% TFA.

-

-

Analysis:

-

Confirm the identity and purity of the final peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical RP-HPLC.[6]

-

Data Presentation

The following tables summarize the key quantitative parameters for the use of this compound in SPPS.

| Parameter | Value/Range | Notes |

| This compound Equivalents | 2-3 | Relative to the resin loading capacity. |

| DIEA Equivalents | 1-2 | A non-nucleophilic base is used to avoid reaction with the NHS ester. |

| Coupling Reaction Time | 2-4 hours | Reaction completion should be monitored by the Kaiser test. |

| Coupling Solvents | DMF | High-purity, amine-free DMF should be used.[7] |

| Reaction Temperature | Room Temperature | |

| Table 1: Recommended Reaction Conditions for On-Resin Coupling of this compound. |

| Coupling Reagent Type | Typical Coupling Efficiency | Reference |

| NHS Ester | >95% | [2] |

| HBTU/HATU | >99% | [3] |

| DIC/HOBt | 95-99% | [3] |

| Table 2: General Coupling Efficiencies of Common Reagents in SPPS. |

| Cleavage Cocktail | Composition | Application | Reference |